molecular formula C10H12BrClFN B2931825 5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride CAS No. 2219407-78-8

5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B2931825
CAS No.: 2219407-78-8
M. Wt: 280.57
InChI Key: NNECQJFJDHPJLM-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride is a brominated and fluorinated derivative of indole, a heterocyclic aromatic organic compound. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride typically involves the bromination and fluorination of the indole core. One common method is the reaction of 3,3-dimethyl-2,3-dihydro-1H-indole with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Formation of indole-3-carboxylic acids or indole-3-aldehydes.

  • Reduction: Production of reduced indole derivatives.

  • Substitution: Generation of substituted indole derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and fluorine atoms make it a versatile intermediate for various organic reactions.

Biology: Indole derivatives, including this compound, have shown biological activities such as antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Medicine: The compound's biological activities make it a candidate for drug development. It can be used to create new pharmaceuticals targeting various diseases.

Industry: In the chemical industry, it serves as an intermediate for the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its biological effects.

Comparison with Similar Compounds

  • 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride: Lacks the fluorine atom.

  • 6-Fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride: Lacks the bromine atom.

  • 3,3-Dimethyl-2,3-dihydro-1H-indole hydrochloride: Neither bromine nor fluorine is present.

Uniqueness: The presence of both bromine and fluorine atoms in 5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride enhances its reactivity and biological activity compared to its similar counterparts. This dual substitution makes it a unique compound with distinct properties and applications.

Properties

IUPAC Name

5-bromo-6-fluoro-3,3-dimethyl-1,2-dihydroindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN.ClH/c1-10(2)5-13-9-4-8(12)7(11)3-6(9)10;/h3-4,13H,5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNECQJFJDHPJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=CC(=C(C=C21)Br)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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